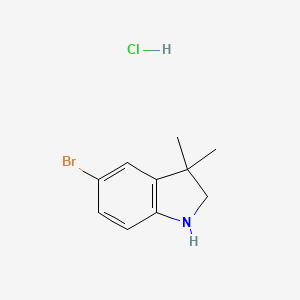

5-bromo-3,3-dimethyl-2,3-dihydro-1h-indole hydrochloride

Beschreibung

Eigenschaften

IUPAC Name |

5-bromo-3,3-dimethyl-1,2-dihydroindole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrN.ClH/c1-10(2)6-12-9-4-3-7(11)5-8(9)10;/h3-5,12H,6H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBNDRJCVQYXRDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CNC2=C1C=C(C=C2)Br)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 5-bromo-3,3-dimethyl-2,3-dihydro-1H-indole hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 5-bromo-3,3-dimethyl-2,3-dihydro-1H-indole hydrochloride. As a substituted indole derivative, this compound holds significant interest for medicinal chemistry and drug discovery, building upon the rich therapeutic history of the indole scaffold.[1]

Molecular Structure and Physicochemical Properties

5-bromo-3,3-dimethyl-2,3-dihydro-1H-indole hydrochloride is a heterocyclic compound featuring a brominated indole core with two methyl groups at the 3-position. The hydrochloride salt form enhances its solubility in aqueous media, a desirable characteristic for many pharmaceutical applications.

Table 1: Physicochemical Properties of 5-bromo-3,3-dimethyl-2,3-dihydro-1H-indole hydrochloride

| Property | Value | Source |

| CAS Number | 866364-71-8 | [2] |

| Molecular Formula | C₁₀H₁₃BrClN | [2][3][4] |

| Molecular Weight | 262.57 g/mol | [2] |

| Appearance | White to off-white solid (Predicted) | Inferred from similar compounds |

| Melting Point | No data available | |

| Boiling Point | No data available | |

| Solubility | Soluble in water and polar organic solvents (Predicted) | General property of hydrochloride salts |

| Purity | ≥95.0% (Available from commercial suppliers) | [5] |

Synthesis and Spectroscopic Characterization

A definitive, published synthesis protocol for 5-bromo-3,3-dimethyl-2,3-dihydro-1H-indole hydrochloride is not currently available. However, a plausible synthetic route can be devised based on established methods for the synthesis of substituted indoles. A potential approach involves the Fischer indole synthesis, a reliable method for constructing the indole ring system.

Proposed Synthesis Workflow

The synthesis could commence from 4-bromophenylhydrazine hydrochloride and 3,3-dimethyl-butyraldehyde. The reaction would proceed through the formation of a phenylhydrazone intermediate, which upon acid-catalyzed cyclization, would yield the desired 5-bromo-3,3-dimethyl-2,3-dihydro-1H-indole. The final step would involve the formation of the hydrochloride salt by treatment with hydrochloric acid.

Spectroscopic Data

While specific spectra for 5-bromo-3,3-dimethyl-2,3-dihydro-1H-indole hydrochloride are not publicly available, analytical data including NMR, HPLC, and LC-MS may be obtainable from commercial suppliers upon request.[2] Based on the structure, the following characteristic signals in the ¹H NMR spectrum would be expected:

-

Aromatic Protons: Signals in the aromatic region (δ 7.0-7.5 ppm) corresponding to the protons on the benzene ring of the indole nucleus.

-

Methylene Protons: A singlet in the aliphatic region (δ 2.5-3.5 ppm) corresponding to the two protons of the C2 methylene group.

-

Methyl Protons: A singlet in the upfield region (δ 1.0-1.5 ppm) corresponding to the six protons of the two methyl groups at the C3 position.

-

N-H Proton: A broad singlet that could appear over a wide chemical shift range, depending on the solvent and concentration.

Reactivity and Potential Applications in Drug Discovery

The indole scaffold is a privileged structure in medicinal chemistry, with numerous indole derivatives having been developed as therapeutic agents for a wide range of diseases.[1] The presence of a bromine atom at the 5-position of the indole ring in the title compound offers a versatile handle for further chemical modifications through various cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations. This allows for the introduction of diverse functional groups to explore structure-activity relationships and develop novel drug candidates.

Potential Therapeutic Areas

Given the pharmacological activities of other substituted indoles, 5-bromo-3,3-dimethyl-2,3-dihydro-1H-indole hydrochloride could serve as a valuable building block for the synthesis of compounds targeting:

-

Oncology: Many indole derivatives exhibit potent anticancer activities by targeting various cellular pathways.[1]

-

Neurological Disorders: The indole nucleus is a common feature in molecules that interact with neurotransmitter receptors.

-

Inflammatory Diseases: Certain indole derivatives have shown anti-inflammatory properties.

The 3,3-dimethyl substitution may also confer interesting pharmacological properties and metabolic stability to molecules derived from this scaffold.

Safety and Handling

Detailed toxicological data for 5-bromo-3,3-dimethyl-2,3-dihydro-1H-indole hydrochloride are not available. However, based on the data for structurally related compounds such as 5-bromo-2,3-dimethyl-1H-indole, it should be handled with care. Standard laboratory safety precautions should be observed, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. The compound should be handled in a well-ventilated area.

Conclusion

5-bromo-3,3-dimethyl-2,3-dihydro-1H-indole hydrochloride is a promising building block for the synthesis of novel, biologically active molecules. While comprehensive experimental data on its physicochemical properties and a specific synthesis protocol are yet to be published, its structural features make it an attractive starting material for medicinal chemists. The versatility of the brominated indole core, combined with the unique 3,3-dimethyl substitution pattern, offers exciting opportunities for the development of new therapeutic agents. Further research into the synthesis, characterization, and biological evaluation of derivatives of this compound is warranted.

References

-

PubChem. 5-Bromo-2,3-dimethyl-1H-indole. [Link]

-

PubChem. 5-bromo-3,3-dimethyl-2,3-dihydro-1H-indole hydrochloride. [Link]

-

YM Lab. 5-BROMO-3,3-DIMETHYL-2,3-DIHYDRO-1H-INDOLE HCL, 95.0%+. [Link]

-

MDPI. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). [Link]

Sources

- 1. 866364-71-8 | 5-Bromo-3,3-dimethyl-2,3-dihydro-1h-indole hydrochloride - Moldb [moldb.com]

- 2. biosynth.com [biosynth.com]

- 3. 5-bromo-3,3-dimethyl-2,3-dihydro-1H-indole hydrochloride | C10H13BrClN | CID 24992965 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 幺米Lab-åå¦è¯åãçç©è¯åãåæè¯åãéç¨è¯åãè¯ç©åæè¯åãææ§ååç©ãå¬åååé ä½çç åç¨è¯å [m.ymilab.com]

- 5. feifanchem.com [feifanchem.com]

An In-Depth Technical Guide to the Physicochemical Characterization of 5-bromo-3,3-dimethyl-2,3-dihydro-1H-indole hydrochloride

Abstract

This technical guide provides a comprehensive framework for the physicochemical characterization of 5-bromo-3,3-dimethyl-2,3-dihydro-1H-indole hydrochloride, a substituted indoline of significant interest in synthetic and medicinal chemistry. As a key intermediate, a thorough understanding of its properties is paramount for ensuring quality, predicting behavior in various matrices, and designing downstream applications. This document outlines detailed experimental protocols and the underlying scientific principles for determining critical parameters including identity, purity, solubility, melting point, pKa, and stability. By integrating spectroscopic and crystallographic techniques, this guide serves as an essential resource for researchers and professionals in drug discovery and development, enabling robust and reliable characterization of this important molecule.

Introduction and Molecular Overview

5-bromo-3,3-dimethyl-2,3-dihydro-1H-indole hydrochloride is a halogenated derivative of a 3,3-dimethylindoline. The indoline scaffold is a core structural motif in numerous natural products and biologically active compounds, valued for its unique three-dimensional structure which can favorably interact with biological targets.[1] The presence of a bromine atom at the 5-position significantly influences the molecule's electronic properties, lipophilicity, and potential for further functionalization. The gem-dimethyl substitution at the 3-position sterically hinders aromatization, enhancing the stability of the dihydroindole ring system.[2] As a hydrochloride salt, the compound's solubility and handling properties are altered compared to the free base, a critical consideration for pharmaceutical development.

A comprehensive physicochemical characterization is the bedrock of understanding a compound's behavior. It informs everything from reaction optimization and purification strategies to formulation development and interpretation of biological activity. This guide provides a logical workflow for this characterization, emphasizing not just the "how" but the "why" behind each experimental choice.

Structural Elucidation and Identity Confirmation

The definitive confirmation of the molecular structure of 5-bromo-3,3-dimethyl-2,3-dihydro-1H-indole hydrochloride is the foundational step in its characterization. A combination of spectroscopic techniques provides an unambiguous structural assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For the title compound, both ¹H and ¹³C NMR spectra are essential.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD). The choice of solvent is critical, as the acidic N-H proton may exchange with deuterium in D₂O or CD₃OD. DMSO-d₆ is often preferred for observing exchangeable protons.

-

¹H NMR Acquisition: Acquire a one-dimensional ¹H NMR spectrum on a 400 MHz or higher field spectrometer. Key signals to observe and their expected chemical shifts (δ) and multiplicities are:

-

Aromatic protons on the bromo-substituted ring.

-

The methylene (-CH₂-) protons of the indoline ring.

-

The singlet from the two methyl (-CH₃) groups.

-

The broad singlet from the N-H proton of the indoline nitrogen.

-

The downfield-shifted signal of the hydrochloride proton.

-

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. This will provide information on the number of unique carbon environments.

-

2D NMR (COSY, HSQC, HMBC): If structural ambiguity remains, two-dimensional NMR experiments can be performed to establish connectivity between protons (COSY) and between protons and carbons (HSQC for one-bond correlations, HMBC for multiple-bond correlations).

Expected Spectral Features and Interpretation:

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, with splitting patterns influenced by their positions relative to the bromine atom and the rest of the ring. The gem-dimethyl groups will likely appear as a sharp singlet, and the methylene protons may show geminal coupling. The ¹³C NMR will confirm the presence of all carbon atoms in the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight of the compound and valuable fragmentation information that further confirms its structure.

Experimental Protocol: Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable volatile solvent like methanol or acetonitrile.

-

Ionization: Utilize a soft ionization technique such as Electrospray Ionization (ESI) to minimize fragmentation and observe the molecular ion.

-

Analysis: Acquire a full scan mass spectrum.

-

High-Resolution Mass Spectrometry (HRMS): For unambiguous elemental composition, perform HRMS to obtain the exact mass of the molecular ion.

Expected Spectral Features and Interpretation:

Due to the presence of bromine, the mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion peak (M⁺) and its corresponding M+2 peak, with a relative intensity ratio of approximately 1:1, which is indicative of a single bromine atom.[3][4][5] High-resolution mass spectrometry will provide the exact mass, allowing for the confirmation of the elemental formula (C₁₀H₁₃BrClN).

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

Experimental Protocol: FTIR Spectroscopy

-

Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

-

Data Acquisition: Acquire the spectrum over the range of 4000-400 cm⁻¹.

Expected Spectral Features and Interpretation:

Key vibrational bands to be observed include:

-

N-H stretching vibrations in the region of 3200-3400 cm⁻¹.[6][7]

-

Aromatic C-H stretching just above 3000 cm⁻¹.

-

Aliphatic C-H stretching just below 3000 cm⁻¹.

-

Aromatic C=C stretching in the 1450-1600 cm⁻¹ region.[6]

-

C-N stretching vibrations. The presence of the hydrochloride salt may lead to broadening of the N-H stretching band.

Physicochemical Properties

The physicochemical properties of a compound dictate its behavior in various environments and are crucial for its application, particularly in pharmaceuticals.

Melting Point

The melting point is a fundamental physical property that provides an indication of purity.[8][9][10]

Experimental Protocol: Melting Point Determination

-

Sample Preparation: Ensure the sample is finely powdered and completely dry.[8]

-

Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm.

-

Measurement: Place the capillary in a calibrated melting point apparatus. Heat the sample at a slow, controlled rate (e.g., 1-2 °C/min) near the expected melting point.[11][12]

-

Observation: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point. For a pure compound, this range should be narrow.[9][12]

Solubility

Solubility is a critical parameter, especially for compounds intended for biological testing or pharmaceutical formulation.[13][14] The Biopharmaceutics Classification System (BCS) provides a framework for classifying drugs based on their solubility and permeability.[15][16][17]

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

-

Media Preparation: Prepare aqueous buffer solutions at different pH values relevant to physiological conditions (e.g., pH 1.2, 4.5, and 6.8).[16]

-

Sample Addition: Add an excess amount of the compound to a known volume of each buffer solution in separate vials.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Analysis: After equilibration, filter or centrifuge the samples to remove undissolved solids. Analyze the concentration of the dissolved compound in the supernatant using a validated analytical method, such as UV-Vis spectroscopy or HPLC.

-

Data Reporting: Express solubility in mg/mL or mol/L at each pH.

Acid Dissociation Constant (pKa)

The pKa is the pH at which the compound exists in a 50:50 ratio of its protonated and deprotonated forms. For an amine hydrochloride, the pKa of the conjugate acid is a key determinant of its ionization state at different physiological pHs.

Experimental Protocol: pKa Determination by Potentiometric Titration

-

Sample Preparation: Prepare a solution of the compound in a suitable solvent system (e.g., water or a water-cosolvent mixture).[18][19]

-

Titration: Titrate the solution with a standardized solution of a strong base (e.g., NaOH) while monitoring the pH with a calibrated pH meter.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point.[18]

Solid-State Characterization

For crystalline solids, understanding the crystal structure and potential for polymorphism is crucial.

X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions.[20][21][22][23]

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystal Growth: Grow single crystals of suitable size and quality from a solution by slow evaporation of the solvent, vapor diffusion, or cooling.

-

Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using an X-ray diffractometer.

-

Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure.

Stability Assessment

Evaluating the stability of the compound under various stress conditions is essential to determine its shelf-life and appropriate storage conditions. Stability-indicating methods are analytical procedures that can distinguish the intact compound from its degradation products.[24][25][26][27]

Experimental Protocol: Forced Degradation Studies

-

Stress Conditions: Subject the compound to various stress conditions, including:

-

Acidic hydrolysis: e.g., 0.1 M HCl at elevated temperature.

-

Basic hydrolysis: e.g., 0.1 M NaOH at elevated temperature.

-

Oxidative degradation: e.g., 3% H₂O₂ at room temperature.

-

Thermal degradation: e.g., heating the solid at a high temperature.

-

Photodegradation: e.g., exposing the compound to UV light.

-

-

Analysis: Analyze the stressed samples at various time points using a validated stability-indicating HPLC method. The method should be capable of separating the parent compound from all major degradation products.

-

Peak Purity: Use a photodiode array (PDA) detector to assess the peak purity of the parent compound and ensure that no degradation products are co-eluting.

Data Summary and Visualization

Quantitative Data Summary

| Physicochemical Parameter | Experimental Method | Expected/Determined Value |

| Molecular Formula | --- | C₁₀H₁₃BrClN |

| Molecular Weight | Mass Spectrometry | 262.57 g/mol |

| Melting Point | Capillary Method | To be determined |

| Aqueous Solubility | Shake-Flask Method | To be determined at pH 1.2, 4.5, 6.8 |

| pKa | Potentiometric Titration | To be determined |

Visualizations

Caption: Workflow for the comprehensive physicochemical characterization.

Conclusion

The systematic physicochemical characterization of 5-bromo-3,3-dimethyl-2,3-dihydro-1H-indole hydrochloride, as outlined in this guide, is indispensable for its successful application in research and development. By employing a suite of analytical techniques, a comprehensive profile of the molecule's identity, purity, and key physical properties can be established. This not only ensures the quality and reproducibility of experimental results but also provides the foundational data necessary for advancing this compound through the development pipeline. The protocols and rationale presented herein offer a robust framework for the characterization of this and other novel chemical entities.

References

-

Structure and Morphology of Indole Analogue Crystals. ACS Omega. [Link]

-

Determination of the pKa values of some selected aromatic amines and naturally occurring compounds in polar and non-polar solvents at 25OC. ResearchGate. [Link]

-

SPECTROPHOTOMETRIC DETERMINATION OF THE PKA'S OF SOME AROMATIC AMINES. DTIC. [Link]

-

WHO Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver. ECA Academy. [Link]

-

Annex 4. World Health Organization (WHO). [Link]

-

One-Pot Synthesis of Novel 2,3-Dihydro-1H-indazoles. PMC - NIH. [Link]

-

In(OTf)3-Catalyzed Synthesis of 2,3-Dihydro-1H-benzo[e]indoles and 2,3-Dihydrobenzofurans via [3 + 2] Annulation. Organic Letters - ACS Publications. [Link]

-

X-ray Crystallography, DFT Calculations and Molecular Docking of Indole-Arylpiperazine Derivatives as α1A-Adrenoceptor Antagonists. PMC - NIH. [Link]

-

Simple Method for the Estimation of pKa of Amines†. [Link]

-

Determination of the pKa values of some selected aromatic amines and naturally occurring compounds in polar and non-polar solvents at 25oC. Journals - University of Ibadan. [Link]

-

Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver. PubMed. [Link]

-

Synthesis of 2,3-Dihydroindoles, Indoles, and Anilines by Transition Metal-Free Amination of Aryl Chlorides. The Journal of Organic Chemistry - ACS Publications. [Link]

-

Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]

-

A comprehensive review on stability indicating method development using uhplc. [Link]

-

Synthesis of 2,3-dihydro-1H-pyrrolo[1,2-a]indoles by intramolecular nucleophilic aromatic substitution. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). [Link]

-

Synthesis of New 2,3-Dihydroindole Derivatives and Evaluation of Their Melatonin Receptor Binding Affinity. PMC - PubMed Central. [Link]

-

What is a stability indicating method? | Peptide Testing. AmbioPharm. [Link]

-

X‐ray crystal structure of 4 a. | Download Scientific Diagram. ResearchGate. [Link]

-

Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. MDPI. [Link]

-

(PDF) Structure elucidation and X-ray crystallographic study of 3-(naphth-1-ylmethyl)indole. [Link]

-

Ask a Formulator: What is the Purpose and Approach to Solubility Studies?. Dow Development Labs. [Link]

-

Stability indicating study by using different analytical techniques. IJSDR. [Link]

-

Stability Indicating Assay Method. IJCRT.org. [Link]

-

How to Estimate the pKa Values Using the pKa Table. Organic Chemistry Tutor. [Link]

-

Three-Component Reactions of 3-Arylidene-3H-Indolium Salts, Isocyanides and Amines. [Link]

-

Current Practices and Considerations for a Stability-Indicating Method in Pharmaceutical Analysis. LCGC International. [Link]

-

1 H-NMR spectrum of 2-(2', 3'-dihydro-1'H-inden-1'-yl)-1H-indene.. ResearchGate. [Link]

-

(2,3-Dihydro-1H-indol-5-ylmethyl)amine. ProQuest. [Link]

-

1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0000738). [Link]

-

H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. YouTube. [Link]

-

DETERMINATION OF MELTING POINTS. [Link]

-

FT-IR spectrum of control indole. | Download Scientific Diagram. ResearchGate. [Link]

-

Extraction Behavior of Indole from Simulated Wash Oil Using Halogen-Free Ionic Liquids. ACS Omega - ACS Publications. [Link]

-

Melting Point Determination. thinkSRS.com. [Link]

-

FTIR spectra of a 4-aq (1), indole (2), polyindole (3), and copolymer.... ResearchGate. [Link]

-

Infrared spectroscopy studies of indole and bromide salts.. ResearchGate. [Link]

-

Determination of melting and boiling points. [Link]

-

mass spectra - the M+2 peak. Chemguide. [Link]

-

Determination Of Melting Point Of An Organic Compound. BYJU'S. [Link]

-

experiment (1) determination of melting points. [Link]

-

Mass spectrometry of halogen-containing organic compounds. ResearchGate. [Link]

-

Organic Compounds Containing Halogen Atoms. Chemistry LibreTexts. [Link]

- Indoline hydrochloride salts and process for their preparation.

-

Mass Spectrometry. MSU chemistry. [Link]

-

How can you identify the presence of halogens using mass spectrometry?. TutorChase. [Link]

-

Development and Application of Indolines in Pharmaceuticals. PMC - NIH. [Link]

-

Organometallic indolo[3,2-c]quinolines versus indolo[3,2-d]benzazepines: synthesis, structural and spectroscopic characterization, and biological efficacy. PMC - NIH. [Link]

Sources

- 1. Development and Application of Indolines in Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of New 2,3-Dihydroindole Derivatives and Evaluation of Their Melatonin Receptor Binding Affinity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. tutorchase.com [tutorchase.com]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. uomus.edu.iq [uomus.edu.iq]

- 9. alnoor.edu.iq [alnoor.edu.iq]

- 10. byjus.com [byjus.com]

- 11. thinksrs.com [thinksrs.com]

- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 13. lup.lub.lu.se [lup.lub.lu.se]

- 14. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]

- 15. WHO Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver - ECA Academy [gmp-compliance.org]

- 16. who.int [who.int]

- 17. Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Determination of the pKa values of some selected aromatic amines and naturally occurring compounds in polar and non-polar solvents at 25oC | JOURNAL OF SCIENCE RESEARCH [journals.ui.edu.ng]

- 20. pubs.acs.org [pubs.acs.org]

- 21. X-ray Crystallography, DFT Calculations and Molecular Docking of Indole-Arylpiperazine Derivatives as α1A-Adrenoceptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

- 23. researchgate.net [researchgate.net]

- 24. A comprehensive review on stability indicating method development using uhplc [wisdomlib.org]

- 25. ijsdr.org [ijsdr.org]

- 26. ijcrt.org [ijcrt.org]

- 27. chromatographyonline.com [chromatographyonline.com]

A Technical Guide to the Structural Elucidation of 5-bromo-3,3-dimethyl-2,3-dihydro-1H-indole hydrochloride

Introduction

For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is a cornerstone of innovation. The indoline scaffold, a core motif in numerous pharmacologically active compounds, often presents unique challenges in its structural characterization. This in-depth technical guide provides a comprehensive, multi-technique approach to the structural elucidation of 5-bromo-3,3-dimethyl-2,3-dihydro-1H-indole hydrochloride. This guide moves beyond a simple recitation of methods, delving into the strategic rationale behind the selection of analytical techniques and the interpretation of the resulting data. Our focus is to empower the researcher with the expertise to confidently and accurately characterize this and similar heterocyclic compounds.

The hydrochloride salt of this halogenated indoline derivative introduces considerations of solubility and the protonation state of the nitrogen atom, which directly influence its spectroscopic behavior. A logical and systematic application of modern analytical methods is therefore paramount.

Logical Workflow for Structure Elucidation

A robust strategy for elucidating the structure of a novel or synthesized compound involves a sequential and complementary use of various analytical techniques. Each method provides a unique piece of the structural puzzle, and their combined interpretation leads to an unambiguous assignment.

Caption: Key expected HMBC correlations for structural confirmation.

-

COSY: Correlations between the aromatic protons H-6 and H-7, and between H-6 and H-4 would be expected, confirming their adjacent positions on the aromatic ring.

-

HSQC: This experiment will directly link each proton signal to its attached carbon signal (e.g., H-2 to C-2, H-4 to C-4, etc.).

-

HMBC: This is the key experiment for confirming the overall scaffold. We would expect to see correlations from the gem-dimethyl protons to C-2, C-3, and C-3a. Correlations from the H-2 methylene protons to C-3 and C-7a would also be crucial. Aromatic protons will show correlations to adjacent and quaternary carbons, confirming the substitution pattern. For example, H-4 would show a correlation to C-5 and C-6, while H-7 would show a correlation to C-5 and C-7a.

IV. Single Crystal X-ray Diffraction: The Definitive Answer

While the combination of MS and NMR techniques provides a very high degree of confidence in the proposed structure, single-crystal X-ray diffraction provides the ultimate, unambiguous proof of structure, including stereochemistry if applicable. [1]

Experimental Protocol

-

Crystal Growth: High-quality single crystals of the hydrochloride salt need to be grown. This can be achieved through various techniques such as slow evaporation of a saturated solution, vapor diffusion, or cooling crystallization from a suitable solvent or solvent mixture.

-

Data Collection: A suitable crystal is mounted on a diffractometer, and X-ray diffraction data is collected.

-

Structure Solution and Refinement: The diffraction data is processed to solve and refine the crystal structure, yielding the precise atomic coordinates and connectivity. [2]

Expected Outcome

A successful X-ray crystallographic analysis will provide a 3D model of the molecule, confirming the connectivity of all atoms, the bond lengths and angles, and the overall conformation of the indoline ring. It will also definitively establish the position of the bromine atom on the aromatic ring.

Conclusion

The structural elucidation of 5-bromo-3,3-dimethyl-2,3-dihydro-1H-indole hydrochloride is a systematic process that relies on the synergistic application of multiple analytical techniques. By following the logical workflow outlined in this guide—from initial mass and functional group analysis with MS and FTIR to detailed connectivity mapping with 1D and 2D NMR, and ultimate confirmation with X-ray crystallography—researchers can achieve a complete and unambiguous structural assignment. This comprehensive approach not only ensures the scientific integrity of the data but also provides the foundational knowledge necessary for further research and development involving this and related heterocyclic scaffolds.

References

-

Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link]

-

ResearchGate. (2021). X-ray crystal structure analysis of 5-bromospiro[indoline-3,7'-pyrano[3,2-c:5,6-c']dichromene]-2,6',8'-trione. [Link]

-

Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. [Link]

-

University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Amines. [Link]

-

Illinois State University. (2015). Infrared Spectroscopy. [Link]

-

PubMed. (2011). X-ray and NMR crystallography in an enzyme active site: the indoline quinonoid intermediate in tryptophan synthase. [Link]

-

Magnetic Resonance in Chemistry. (2010). Structure Elucidation and NMR Assignments of Two Unusual Monoterpene Indole Alkaloids From Psychotria Stachyoides. [Link]

-

Indonesian Journal of Science & Technology. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. [Link]

-

Chemguide. (n.d.). mass spectra - the M+2 peak. [Link]

-

YouTube. (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. [Link]

-

Chemistry LibreTexts. (2024). Spectroscopy of Amines. [Link]

-

ResearchGate. (2011). FT-IR spectrum of control indole. [Link]

-

YouTube. (2020). H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. [Link]

-

ResearchGate. (2018). FTIR spectra of a 4-aq (1), indole (2), polyindole (3), and copolymer.... [Link]

Sources

Spectroscopic Characterization of 5-bromo-3,3-dimethyl-2,3-dihydro-1H-indole Hydrochloride: A Technical Guide

This technical guide provides an in-depth analysis of the spectroscopic data for 5-bromo-3,3-dimethyl-2,3-dihydro-1H-indole hydrochloride, a compound of interest in drug development and chemical research. This document is intended for researchers, scientists, and professionals in the field who require a comprehensive understanding of the structural elucidation of this molecule through nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopy.

Introduction

5-bromo-3,3-dimethyl-2,3-dihydro-1H-indole hydrochloride is a heterocyclic compound belonging to the indoline family. The presence of a bromine atom, a gem-dimethyl group, and its formulation as a hydrochloride salt impart specific characteristics that are amenable to detailed spectroscopic investigation. Accurate interpretation of its spectral data is paramount for confirming its identity, assessing purity, and understanding its chemical behavior. This guide will delve into the theoretical underpinnings and practical application of multi-technique spectroscopic analysis for this specific molecule.

Molecular Structure and Spectroscopic Overview

The structural framework of 5-bromo-3,3-dimethyl-2,3-dihydro-1H-indole hydrochloride presents several key features that will be reflected in its spectra. The dihydro-indole core, a bicyclic aromatic amine, the gem-dimethyl groups at the C3 position, and the bromine substituent on the benzene ring all give rise to characteristic signals. Furthermore, as a hydrochloride salt, the protonation of the secondary amine will induce notable changes in the NMR and IR spectra compared to its free base form.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. For 5-bromo-3,3-dimethyl-2,3-dihydro-1H-indole hydrochloride, both ¹H and ¹³C NMR provide a wealth of information regarding the connectivity and chemical environment of each atom.

¹H NMR Spectroscopy

The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. The analysis of the hydrochloride salt should be considered in the context of its free base, 5-bromo-3,3-dimethyl-2,3-dihydro-1H-indole.

Experimental Protocol for ¹H NMR:

A standard protocol for acquiring a ¹H NMR spectrum of the hydrochloride salt would involve dissolving the sample in a suitable deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆) or deuterium oxide (D₂O), to a concentration of approximately 5-10 mg/mL. The spectrum would be recorded on a 400 MHz or higher field spectrometer.

Interpretation of the ¹H NMR Spectrum:

Based on available data for the free base, 5-bromo-3,3-dimethyl-2,3-dihydro-1H-indole, and the expected effects of protonation, the following signals are anticipated for the hydrochloride salt in a solvent like DMSO-d₆:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~1.2-1.3 | Singlet | 6H | C(CH₃)₂ | The two methyl groups at the C3 position are equivalent and do not have any adjacent protons to couple with, resulting in a singlet. |

| ~3.2-3.3 | Singlet | 2H | CH₂ | The methylene protons at the C2 position are adjacent to the quaternary C3 and the nitrogen atom. In the free base, this appears as a singlet. |

| ~6.8-6.9 | Doublet | 1H | Ar-H (C7-H) | This aromatic proton is adjacent to the C6-H and will appear as a doublet. |

| ~7.2-7.3 | Doublet of doublets | 1H | Ar-H (C6-H) | This proton is coupled to both the C7-H and C4-H, resulting in a doublet of doublets. |

| ~7.4-7.5 | Doublet | 1H | Ar-H (C4-H) | This proton is coupled to the C6-H and will appear as a doublet. |

| ~9.0-10.0 | Broad Singlet | 2H | N⁺H₂ | The protonation of the secondary amine to a tertiary ammonium group results in two exchangeable protons. These will appear as a broad singlet at a downfield chemical shift due to the positive charge on the nitrogen. The signal will disappear upon D₂O exchange. |

Note: The exact chemical shifts can vary depending on the solvent and concentration.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

Experimental Protocol for ¹³C NMR:

The sample preparation is identical to that for ¹H NMR. A proton-decoupled ¹³C NMR spectrum is typically acquired to simplify the spectrum to a series of singlets, one for each unique carbon atom.

Predicted ¹³C NMR Data:

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~25-30 | C(C H₃)₂ | The gem-dimethyl carbons appear in the aliphatic region. |

| ~40-45 | C (CH₃)₂ | The quaternary C3 carbon will be in the aliphatic region. |

| ~55-60 | C H₂ | The C2 methylene carbon, being adjacent to the nitrogen, will be shifted downfield. |

| ~110-115 | Ar-C (C7) | Aromatic carbon atom. |

| ~115-120 | Ar-C -Br (C5) | The carbon bearing the bromine atom will be shifted due to the halogen's electronegativity and heavy atom effect. |

| ~125-130 | Ar-C (C4) | Aromatic carbon atom. |

| ~130-135 | Ar-C (C6) | Aromatic carbon atom. |

| ~140-145 | Ar-C (C3a) | Quaternary aromatic carbon at the ring junction. |

| ~150-155 | Ar-C (C7a) | Quaternary aromatic carbon adjacent to the nitrogen, shifted downfield due to the influence of the protonated nitrogen. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Experimental Protocol for MS:

For a compound like 5-bromo-3,3-dimethyl-2,3-dihydro-1H-indole hydrochloride, electrospray ionization (ESI) would be the most suitable technique. The sample would be dissolved in a solvent such as methanol or acetonitrile and introduced into the mass spectrometer.

Interpretation of the Mass Spectrum:

The mass spectrum is expected to show the molecular ion of the free base, as the hydrochloride salt will dissociate in the ESI source. The molecular formula of the free base is C₁₀H₁₂BrN.

-

Molecular Ion (M⁺): The key feature will be the isotopic pattern of the molecular ion due to the presence of bromine. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. Therefore, the mass spectrum will exhibit two peaks of nearly equal intensity for the molecular ion at m/z values corresponding to [C₁₀H₁₂⁷⁹BrN]⁺ and [C₁₀H₁₂⁸¹BrN]⁺. The calculated monoisotopic mass for the free base is approximately 225.02 g/mol for the ⁷⁹Br isotope and 227.02 g/mol for the ⁸¹Br isotope.

-

Fragmentation Pattern: A characteristic fragmentation would be the loss of a methyl group (CH₃•, 15 Da) to form a stable benzylic cation. This would result in fragment ions with a characteristic bromine isotopic pattern.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Experimental Protocol for IR:

The IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be prepared as a KBr pellet or analyzed using an Attenuated Total Reflectance (ATR) accessory.

Interpretation of the IR Spectrum:

The IR spectrum of 5-bromo-3,3-dimethyl-2,3-dihydro-1H-indole hydrochloride will display characteristic absorption bands for the various functional groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| ~3200-2800 | Broad, Strong | N⁺-H stretch | The stretching vibration of the N⁺-H bonds in the ammonium salt will appear as a broad and strong absorption in this region. This is a key indicator of the hydrochloride salt formation. |

| ~3000-2850 | Medium | C-H stretch (aliphatic) | Stretching vibrations of the methyl and methylene C-H bonds. |

| ~1600 & ~1480 | Medium | C=C stretch (aromatic) | Characteristic stretching vibrations of the benzene ring. |

| ~1600-1500 | Medium | N⁺-H bend | Bending vibration of the N⁺-H bonds. |

| ~1380 & ~1365 | Medium | C-H bend (gem-dimethyl) | Characteristic bending vibrations for a gem-dimethyl group, often appearing as a doublet. |

| ~800-850 | Strong | C-H bend (aromatic) | Out-of-plane bending for the substituted benzene ring. The pattern can be indicative of the substitution pattern. |

| Below 700 | Medium | C-Br stretch | The carbon-bromine stretching vibration typically appears in the fingerprint region. |

The presence of the broad N⁺-H stretching band is a definitive feature distinguishing the hydrochloride salt from its free base, which would show a sharper N-H stretch around 3400 cm⁻¹.[1][2]

Conclusion

The comprehensive spectroscopic analysis of 5-bromo-3,3-dimethyl-2,3-dihydro-1H-indole hydrochloride, utilizing ¹H NMR, ¹³C NMR, MS, and IR, provides a robust framework for its structural confirmation and characterization. The ¹H NMR spectrum confirms the proton environment, while the predicted ¹³C NMR outlines the carbon skeleton. Mass spectrometry establishes the molecular weight and the presence of bromine through its characteristic isotopic pattern. Finally, IR spectroscopy identifies the key functional groups, with the broad N⁺-H stretch being a hallmark of the hydrochloride salt. This multi-faceted approach ensures a high degree of confidence in the structural assignment, which is critical for its application in research and development.

References

-

Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

-

Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

-

Chemistry LibreTexts. (2023, October 30). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

-

NIST Chemistry WebBook. (n.d.). Indole. [Link]

Sources

Unable to Retrieve Information for CAS Number 24992965-2

Initial Search and Verification Efforts

As a Senior Application Scientist, the foundational step in creating any technical guide is the accurate identification of the subject compound. In this instance, the provided identifier is CAS (Chemical Abstracts Service) number 24992965-2. An exhaustive search of chemical databases and scientific literature has been conducted for this specific CAS number.

Unfortunately, these comprehensive searches have yielded no results for a compound associated with CAS number 24992965-2. This indicates one of the following possibilities:

-

The CAS number may contain a typographical error.

-

The number may be for a proprietary compound not listed in public databases.

-

The CAS number may be invalid.

Importance of Accurate Identification

The integrity and utility of a technical guide are entirely dependent on the accuracy of the initial information. Without a verifiable link between the CAS number and a specific chemical entity, it is impossible to retrieve and synthesize data regarding its properties, relevant scientific literature, synthesis protocols, or potential applications. Proceeding without this crucial identification would lead to the generation of speculative and unreliable information, which is contrary to the principles of scientific integrity and trustworthiness that guide our work.

Recommendations for Proceeding

To enable the creation of the requested in-depth technical guide, it is essential to first correctly identify the compound of interest. We recommend the following steps:

-

Verification of the CAS Number: Please double-check the provided CAS number for any potential transcription errors.

-

Provision of Alternative Identifiers: If possible, please provide alternative information for the compound, such as:

-

Chemical Name (IUPAC or common name)

-

Chemical Structure (e.g., in SMILES or InChI format)

-

Any associated trade names or internal company identifiers.

-

Once a valid identifier is provided, a thorough and accurate technical guide that meets the in-depth requirements of researchers, scientists, and drug development professionals can be compiled. We are committed to providing a resource grounded in authoritative and verifiable scientific data and look forward to assisting you further upon receipt of the corrected information.

The Rising Therapeutic Potential of Substituted Dihydroindoles: A Technical Guide for Drug Discovery Professionals

Foreword: Unlocking the Therapeutic Versatility of the Dihydroindole Scaffold

The indole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of a multitude of natural products and synthetic drugs with profound physiological effects.[1][2][3][4] Its reduced form, the 2,3-dihydroindole (indoline) scaffold, has emerged as a particularly compelling starting point for the development of novel therapeutics. This guide provides an in-depth exploration of the burgeoning field of substituted dihydroindoles, offering researchers, scientists, and drug development professionals a comprehensive overview of their diverse biological activities, the underlying structure-activity relationships (SAR), and robust methodologies for their synthesis and evaluation. We will delve into the mechanistic intricacies that govern their anticancer, antimicrobial, and neuroprotective properties, providing a solid foundation for the rational design of next-generation therapeutic agents.

The Dihydroindole Core: A Privileged Scaffold in Medicinal Chemistry

The dihydroindole framework, a bicyclic structure composed of a benzene ring fused to a five-membered nitrogen-containing ring, offers a unique three-dimensional architecture that allows for precise spatial orientation of various substituents. This structural rigidity and the potential for diverse substitution patterns at the nitrogen atom and across the aromatic and pyrroline rings make it an ideal scaffold for interacting with a wide array of biological targets.[5] The saturation of the 2,3-double bond, as compared to its indole counterpart, imparts distinct conformational flexibility and electronic properties, often leading to enhanced binding affinity and selectivity for specific enzymes and receptors.

Anticancer Activity: Targeting the Hallmarks of Malignancy

Substituted dihydroindoles have demonstrated significant promise as anticancer agents, targeting various pathways involved in tumor growth, proliferation, and survival.[1][6][7]

Mechanism of Action: Tubulin Polymerization Inhibition

A prominent mechanism of action for several anticancer dihydroindole derivatives is the inhibition of tubulin polymerization.[6] By binding to the colchicine binding site on β-tubulin, these compounds disrupt the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. For instance, 7-aroyl-amino-2,3-dihydroindole-1-sulfonamides have been shown to effectively inhibit tubulin polymerization with IC50 values in the micromolar range, leading to potent growth inhibition of various cancer cell lines.[6]

Structure-Activity Relationship (SAR) Insights

The anticancer potency of dihydroindole derivatives is intricately linked to the nature and position of their substituents.

-

Substitution on the Aromatic Ring: The introduction of electron-withdrawing or electron-donating groups on the benzene ring can significantly modulate anticancer activity. For example, the position of alkyl groups on the indoline aromatic ring has been shown to markedly influence anti-HCV activity, a virus often associated with hepatocellular carcinoma.[8]

-

N-Substitution: Acylation of the nitrogen atom can enhance inhibitory activity.[8] The nature of the N-substituent can also influence the compound's ability to interact with specific biological targets.

-

Hybrid Molecules: The fusion of the dihydroindole scaffold with other pharmacologically active moieties, such as chalcones or quinolines, has yielded potent anticancer agents with enhanced tubulin polymerization inhibitory effects.[6]

Quantitative Data on Anticancer Activity

| Compound Class | Target | Cancer Cell Lines | IC50 Values | Reference |

| 7-aroyl-amino-2,3-dihydroindole-1-sulfonamide | Tubulin | KB, MKN45, H460, HT29, TSGH | 8.6 - 10.8 nmol/L | [6] |

| Chalcone-indole derivative | Tubulin | Various | 0.22 - 1.80 µmol/L | [6] |

| Quinoline-indole derivative | Tubulin | Various | 2 - 11 nmol/L | [6] |

| Benzimidazole-indole derivative | Tubulin | Various | 50 nmol/L (average) | [6] |

| Spiro-oxindole derivatives | Not specified | MCF-7, MDA-MB-231, HeLa | IC50 = 2.13 µM (for R = H, R1 = 4-NO2C6H5 against MCF7) | [7] |

Antimicrobial Properties: A New Frontier in Combating Drug Resistance

The rise of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents with unique mechanisms of action. Substituted dihydroindoles have emerged as a promising class of compounds with broad-spectrum antibacterial and antifungal activities.[2][9][10]

Mechanism of Action: Targeting Bacterial Respiration

Recent studies have revealed that certain synthetic indole derivatives, including dihydroindoles, can inhibit the respiratory metabolism of multidrug-resistant Gram-positive bacteria.[10] These compounds have been shown to target multiple components of the tricarboxylic acid (TCA) cycle and inhibit the activity of type-2 NADH dehydrogenase (NDH-2), a crucial enzyme in the bacterial electron transport chain that is absent in mammals.[10] This disruption of cellular respiration leads to an increase in reactive oxygen species (ROS), ultimately causing bacterial cell death.[10]

Structure-Activity Relationship (SAR) Insights

The antimicrobial efficacy of dihydroindole derivatives is influenced by specific structural features:

-

Hybridization with Azoles: The incorporation of 1,2,4-triazole or 1,3,4-thiadiazole moieties into the dihydroindole scaffold has been shown to result in compounds with potent activity against a range of bacteria and fungi, including methicillin-resistant Staphylococcus aureus (MRSA) and Candida krusei.[11]

-

Substitution Patterns: The presence of specific substituents, such as o-OH and m'-NO2 groups on attached phenyl rings, has been correlated with superior antimicrobial activity.[12]

Quantitative Data on Antimicrobial Activity

| Compound Class | Target Microorganism(s) | MIC Values | Reference |

| Indole-thiadiazole derivative (2h) | S. aureus | 6.25 µg/mL | [11] |

| Indole-triazole derivative (3d) | S. aureus | 6.25 µg/mL | [11] |

| Indole derivatives with 1,2,4-triazole, 1,3,4-thiadiazole, and carbothioamide | S. aureus, MRSA, E. coli, B. subtilis, C. albicans, C. krusei | 3.125-50 µg/mL | [11] |

| Synthetic indole derivatives (SMJ-2, SMJ-4) | Gram-positive bacteria (MRSA, MDR-Enterococcus) | 0.25 - 16 µg mL−1 | [10] |

Neuroprotective Effects: Combating Oxidative Stress and Neurodegeneration

Dihydroindole derivatives have demonstrated significant potential as neuroprotective agents, primarily through their antioxidant and free radical scavenging properties.[13][14][15][16]

Mechanism of Action: Attenuation of Oxidative Stress

Many neurodegenerative diseases are associated with elevated levels of oxidative stress and the generation of reactive oxygen species (ROS).[15][16] Dihydroindoles can act as potent antioxidants, protecting lipids and proteins from oxidative damage.[15] Some derivatives, such as those based on the stobadine scaffold, have been shown to be effective in reducing brain edema and improving sensorimotor outcomes in models of head trauma.[15] Furthermore, certain hydroxyindoles have been identified as potent inhibitors of ferroptosis, a form of iron-dependent programmed cell death implicated in neurodegeneration.[17]

Signaling Pathways Involved

The neuroprotective effects of some indole derivatives, which share structural similarities with dihydroindoles, are mediated through the activation of key signaling pathways. For instance, indole-3-carbinol (I3C) and its metabolite diindolylmethane (DIM) can activate the Nrf2-antioxidant responsive element (ARE) pathway, the primary cellular defense against oxidative stress.[18] They also activate the TrkB/Akt signaling pathway, promoting the production of brain-derived neurotrophic factor (BDNF) and antioxidant enzymes.[18]

Caption: Signaling pathway for neuroprotection by dihydroindole derivatives.

Structure-Activity Relationship (SAR) Insights

The neuroprotective and antioxidant properties of dihydroindoles are influenced by their substitution patterns:

-

Electron-donating Substituents: Substitution with electron-donating groups on the benzene ring can enhance antioxidant activity.[15]

-

Alkoxycarbonyl Substitution: The introduction of an alkoxycarbonyl group at the N-2 position of the pyrido[4,3-b]indole scaffold has been shown to improve the pharmacodynamic profile.[15]

Methodologies for Synthesis and Biological Evaluation

The successful development of novel dihydroindole-based therapeutics relies on efficient synthetic strategies and robust biological assays.

Synthetic Protocols

A variety of synthetic methods have been developed for the preparation of substituted dihydroindoles.

General Method for N-Substituted 2,3-Dihydroindoles: A common approach involves the reaction of aliphatic or aromatic amines with 2- or 3-chlorostyrene in the presence of a strong base like potassium tert-butoxide.[19][20] This domino-amination protocol provides good yields of the desired N-substituted 2,3-dihydroindoles.[19][20]

Step-by-Step Protocol:

-

Reactant Preparation: Dissolve the chosen amine and chlorostyrene derivative in a suitable aprotic solvent (e.g., THF, dioxane) under an inert atmosphere (e.g., nitrogen, argon).

-

Base Addition: Add potassium tert-butoxide portion-wise to the reaction mixture at room temperature.

-

Reaction: Stir the reaction mixture at room temperature or with gentle heating for a specified period (typically several hours to overnight), monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Caption: General workflow for the synthesis of N-substituted dihydroindoles.

Biological Evaluation Protocols

A range of in vitro assays are employed to determine the biological activity of newly synthesized dihydroindole derivatives.

Anticancer Activity - MTT Assay:

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a specific density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the dihydroindole compounds for a defined period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by metabolically active cells.

-

Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

Antimicrobial Activity - Broth Microdilution Assay for MIC Determination:

This assay is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

-

Compound Dilution: Prepare serial twofold dilutions of the dihydroindole compounds in a 96-well microtiter plate containing broth medium.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism.

-

Inoculation: Add the microbial inoculum to each well of the microtiter plate.

-

Incubation: Incubate the plate under appropriate conditions (e.g., temperature, time) for microbial growth.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Future Directions and Conclusion

Substituted dihydroindoles represent a highly versatile and promising scaffold for the development of novel therapeutics. The diverse biological activities, coupled with the potential for synthetic modification, offer a rich landscape for future drug discovery efforts. Further exploration of structure-activity relationships, elucidation of detailed mechanisms of action, and optimization of pharmacokinetic and pharmacodynamic properties will be crucial in translating the therapeutic potential of these compounds into clinical reality. This guide has provided a comprehensive overview to aid researchers in this exciting and rapidly evolving field.

References

-

B. P. Fors, D. A. Watson, M. R. Biscoe, S. L. Buchwald. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Aryl Chlorides. The Journal of Organic Chemistry. [Link]

-

Fleming, F. F., & Yao, L. (2010). Synthesis of 2,3-dihydroindoles, indoles, and anilines by transition metal-free amination of aryl chlorides. Semantic Scholar. [Link]

-

Chen, K. T., Lin, C. K., & Chen, H. L. (2009). Design and synthesis of indole, 2,3-dihydro-indole, and 3,4-dihydro-2H-quinoline-1-carbothioic acid amide derivatives as novel HCV inhibitors. PubMed. [Link]

-

Zarubina, N. A., et al. (2022). Synthesis of New 2,3-Dihydroindole Derivatives and Evaluation of Their Melatonin Receptor Binding Affinity. Molecules. [Link]

-

Zarubina, N. A., et al. (2022). Synthesis of New 2,3-Dihydroindole Derivatives and Evaluation of Their Melatonin Receptor Binding Affinity. PubMed. [Link]

-

Al-Ostoot, F. H., & Al-Ghamdi, K. M. (2022). Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021). PubMed Central. [Link]

-

Singh, A., & Kumar, R. (2022). Recent Developments in the Synthesis and Anticancer Activity of Indole and Its Derivatives. PubMed. [Link]

-

Stolc, S. (1999). Development of the New Group of Indole-Derived Neuroprotective Drugs Affecting Oxidative Stress. PubMed Central. [Link]

-

Request PDF. (n.d.). Novel Antimicrobial Iodo-Dihydro-Pyrrole-2-One Compounds. ResearchGate. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Crucial Role of Indole Derivatives in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD.[Link]

-

MDPI. (2022). Synthesis of New 2,3-Dihydroindole Derivatives and Evaluation of Their Melatonin Receptor Binding Affinity. MDPI. [Link]

-

Request PDF. (n.d.). Recent Developments in Synthesis and Antimicrobial Activity of Indole and its Derivatives. ResearchGate. [Link]

- Google Patents. (n.d.). Dihydroindolone derivatives - RU2468022C2.

-

MDPI. (2023). Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents. MDPI. [Link]

-

MDPI. (2023). Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. MDPI. [Link]

-

ResearchGate. (n.d.). Anti-cancer activities at different dilutions for active compounds. ResearchGate. [Link]

-

PMC. (2025). The role of hydroxyindoles in protecting neuronal cultures from ferroptosis. PMC. [Link]

-

MDPI. (2023). Indole-3-Carbinol and Its Derivatives as Neuroprotective Modulators. MDPI. [Link]

-

PubMed Central. (n.d.). Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review. PubMed Central. [Link]

-

Stolc, S. (1997). Indole Derivatives as Neuroprotectants. PubMed. [Link]

-

Chula Digital Collections. (2022). Recent advancements on biological activity of indole and their derivatives: A review. Chula Digital Collections. [Link]

-

NIH. (2024). Synthetic indole derivatives as an antibacterial agent inhibiting respiratory metabolism of multidrug-resistant gram-positive bacteria. NIH. [Link]

-

MDPI. (2023). Design, Synthesis, and Potent Anticancer Activity of Novel Indole-Based Bcl-2 Inhibitors. MDPI. [Link]

-

ResearchGate. (2022). Recent advancements on biological activity of indole and their derivatives: A review. ResearchGate. [Link]

-

Halliwell, B., & Gutteridge, J. M. (1995). Characterization of Novel Indenoindoles. Part I. Structure-activity Relationships in Different Model Systems of Lipid Peroxidation. PubMed. [Link]

-

PubMed Central. (2012). Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41. PubMed Central. [Link]

-

NIH. (2017). Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide. NIH. [Link]

-

Lafayette Instrument Company. (1998). Structure-Activity Relationships of Indole- and Pyrrole-Derived Cannabinoids. Lafayette Instrument Company. [Link]

-

PubMed. (2023). Synthesis and diverse biological activities of substituted indole β-carbolines: a review. PubMed. [Link]

-

ResearchGate. (n.d.). Structure-Activity Relationships of Indole- and Pyrrole-Derived Cannabinoids. ResearchGate. [Link]

-

MDPI. (2022). Pyrrolizine- and Indolizine-Derived Spirooxindoles: Synthesis, Antibacterial Activity and Inverse Docking Analysis. MDPI. [Link]

-

CORE. (2008). The Synthesis of 2- and 3-Substituted Indoles. CORE. [Link]

-

PubMed. (2011). Design, synthesis, and structure-activity relationships of indole-3-heterocycles as agonists of the CB1 receptor. PubMed. [Link]

-

ijsrst. (2025). Natural and Synthesized Indole Derivatives and their Biological Activities. ijsrst. [Link]

-

PMC. (2021). Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods. PMC. [Link]

-

PMC. (2019). Chemistry of trisindolines: natural occurrence, synthesis and bioactivity. PMC. [Link]

Sources

- 1. Recent Developments in the Synthesis and Anticancer Activity of Indole and Its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. digital.car.chula.ac.th [digital.car.chula.ac.th]

- 3. researchgate.net [researchgate.net]

- 4. Natural and Synthesized Indole Derivatives and their Biological Activities | International Journal of Scientific Research in Science and Technology [mail.ijsrst.com]

- 5. nbinno.com [nbinno.com]

- 6. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Design and synthesis of indole, 2,3-dihydro-indole, and 3,4-dihydro-2H-quinoline-1-carbothioic acid amide derivatives as novel HCV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Synthetic indole derivatives as an antibacterial agent inhibiting respiratory metabolism of multidrug-resistant gram-positive bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis of New 2,3-Dihydroindole Derivatives and Evaluation of Their Melatonin Receptor Binding Affinity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis of New 2,3-Dihydroindole Derivatives and Evaluation of Their Melatonin Receptor Binding Affinity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Development of the New Group of Indole-Derived Neuroprotective Drugs Affecting Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Indole derivatives as neuroprotectants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. The role of hydroxyindoles in protecting neuronal cultures from ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Synthesis of 2,3-dihydroindoles, indoles, and anilines by transition metal-free amination of aryl chlorides. | Semantic Scholar [semanticscholar.org]

The Enduring Allure of the Bromo-Indole: A Technical Guide to Discovery, Synthesis, and Biological Frontiers

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged Scaffold and the Power of Bromine

The indole nucleus, a deceptively simple bicyclic aromatic heterocycle, stands as one of nature's most privileged structural motifs. It forms the core of a vast and diverse family of natural products and synthetic compounds with profound biological activities. From the essential amino acid tryptophan to complex alkaloids, the indole scaffold has consistently provided a fertile ground for the discovery of novel therapeutics. The introduction of a bromine atom onto this versatile framework further enhances its chemical and biological diversity, giving rise to the fascinating class of bromo-indole compounds. These molecules, often found in the chemically rich marine environment, exhibit a remarkable array of pharmacological properties, making them a compelling area of study for researchers in drug discovery and development. This in-depth technical guide provides a comprehensive exploration of the discovery, history, synthesis, and biological significance of novel bromo-indole compounds, offering insights and practical methodologies for researchers in the field.

A Historical Voyage: The Discovery of Bromo-Indole Compounds

The story of bromo-indoles is a captivating journey that spans millennia, from ancient dyes to modern-day drug discovery.

The Ancient World: Tyrian Purple and the Dawn of Bromo-Indole Chemistry

The earliest known encounter with a bromo-indole compound dates back to the ancient Phoenicians around 1570 BC.[1] They discovered a vibrant and incredibly stable purple dye, which they extracted from the mucus of several species of predatory sea snails of the family Muricidae.[1][2] This dye, known as Tyrian purple, was so highly prized for its colorfastness that it became a symbol of royalty, power, and wealth in the ancient world.[1][3] The production of Tyrian purple was a laborious and foul-smelling process, requiring thousands of snails to produce a single gram of the dye, which made it worth more than its weight in gold.[2][3] It was not until the early 20th century that the chemical structure of the main component of Tyrian purple was identified as 6,6'-dibromoindigo, a dimeric bromo-indole derivative. This ancient dye represents the first historical evidence of the human use of a bromo-indole compound and serves as a testament to the unique chemical properties imparted by the bromine atom.

The Modern Era: Unveiling a Marine Pharmacopeia

The 20th and 21st centuries have witnessed a renaissance in the discovery of novel bromo-indole compounds, largely driven by the exploration of marine organisms. The immense biodiversity of the marine environment has proven to be a treasure trove of unique chemical structures with potent biological activities.

-

The Flustramines (1979): In 1979, a new class of brominated and prenylated indole alkaloids, the flustramines, were isolated from the marine bryozoan Flustra foliacea.[4] These compounds were found to possess a range of biological activities, including cytotoxic, antimicrobial, and muscle relaxant properties.[4]

-

The Topsentins and Nortopsentins (1980s-1990s): The deep-sea sponge Spongosorites ruetzleri yielded the nortopsentins in 1988, which are characterized by a 2,4-bis-indolyl-imidazole skeleton.[2] These were followed by the discovery of the topsentins from sponges of the genus Topsentia and Spongosorites.[5] These bis- and tris-indole alkaloids have demonstrated significant antiproliferative and anti-inflammatory activities.[2][6]

-

The Meridianins (1998): At the close of the 20th century, a family of brominated 3-(2-aminopyrimidine)-indoles, the meridianins, were isolated from the Antarctic tunicate Aplidium meridianum.[7][8][9] The meridianins quickly garnered significant attention as potent inhibitors of various protein kinases, highlighting their potential as anticancer and neuroprotective agents.[7][8]

This ongoing discovery of new bromo-indole alkaloids from diverse marine sources continues to fuel the development of new therapeutic leads.[10]

Architectural Diversity: Major Classes of Bromo-Indole Alkaloids

The bromo-indole alkaloids are a structurally diverse group of natural products. The following are some of the major classes that have been the focus of significant research interest.

-

Monomeric Bromo-Indoles: These are the simplest class, consisting of a single indole ring substituted with one or more bromine atoms and other functional groups. An example is 6-bromoindole, which has been isolated from the marine sponge Geodia barretti.

-

Bis- and Tris-Indole Alkaloids: This class features two or three indole moieties linked together, often through a central heterocyclic core. The topsentins and nortopsentins are prominent examples of bis-indole alkaloids.

-

Prenylated Bromo-Indoles: These compounds contain one or more isoprenoid (prenyl) groups attached to the indole nucleus. The flustramines are a well-known family of prenylated bromo-indoles.

-

Bromo-Indole Pyrimidine Alkaloids: This class is characterized by an indole ring linked to a pyrimidine moiety. The meridianins are the most prominent members of this group.

The Chemist's Compass: Modern Synthetic Strategies

The fascinating structures and potent biological activities of bromo-indole alkaloids have made them attractive targets for total synthesis. The development of efficient synthetic routes is crucial for providing sufficient material for biological evaluation and for the generation of novel analogues with improved therapeutic properties.

Electrophilic Bromination of the Indole Nucleus

The direct introduction of a bromine atom onto the indole ring is a fundamental transformation in the synthesis of bromo-indole compounds. The indole nucleus is highly susceptible to electrophilic attack, with the C3 position being the most nucleophilic.

Mechanism of Electrophilic Bromination:

The reaction proceeds via a classic electrophilic aromatic substitution mechanism. The electrophile, typically Br+ (generated from a bromine source like Br2 or N-bromosuccinimide), is attacked by the electron-rich indole ring. This attack preferentially occurs at the C3 position, leading to the formation of a resonance-stabilized cationic intermediate. Subsequent deprotonation restores the aromaticity of the indole ring, yielding the 3-bromoindole product.

Caption: Mechanism of Electrophilic Bromination of Indole.

Causality Behind Experimental Choices: The choice of brominating agent and reaction conditions is critical to control the regioselectivity of the reaction. While direct bromination with Br2 often leads to polybromination and side reactions, milder reagents like N-bromosuccinimide (NBS) offer better control. The use of a protic solvent can also influence the outcome of the reaction.

The Bredereck Protocol for the Synthesis of Meridianins

The Bredereck protocol is a widely used and efficient method for the synthesis of the 2-aminopyrimidine ring found in meridianins.[7] This multi-step sequence offers a reliable route to these potent kinase inhibitors.

Workflow of the Bredereck Protocol for Meridianin Synthesis:

Caption: Key Steps in the Fischer Indole Synthesis.

Causality Behind Experimental Choices: The choice of acid catalyst (Brønsted or Lewis acid) is critical for promoting the key-[11][11]sigmatropic rearrangement. The reaction temperature also plays a significant role in the efficiency of the cyclization. For the synthesis of complex pyrroloindoline scaffolds found in some flustramine analogues, an "interrupted" Fischer indole synthesis can be employed. [12]

Unlocking Biological Potential: Therapeutic Applications and Mechanisms of Action

Bromo-indole compounds exhibit a wide spectrum of biological activities, making them promising candidates for the development of new drugs.

Anticancer Activity and Kinase Inhibition

Many bromo-indole alkaloids have demonstrated potent cytotoxic activity against a variety of cancer cell lines. A significant mechanism underlying this activity is the inhibition of protein kinases, which are key regulators of cell growth, proliferation, and survival.

Meridianins as Kinase Inhibitors: The meridianins are particularly well-known for their kinase inhibitory activity. [7][8]They have been shown to inhibit several cyclin-dependent kinases (CDKs), glycogen synthase kinase-3β (GSK-3β), and other kinases involved in cell cycle progression and signaling pathways implicated in cancer. [7][8] Topsentins and their Anticancer Effects: The topsentins have also been reported to possess significant antiproliferative activity against various human tumor cell lines. [2]Their mechanism of action is multifaceted and can involve the modulation of signaling pathways such as the COX-2, AP-1, and MAPK pathways. [1] Quantitative Data on the Anticancer Activity of Bromo-Indole Alkaloids:

| Compound | Class | Cancer Cell Line | IC50 (µM) | Reference(s) |

| Meridianin C | Bromo-indole pyrimidine | P-388 (murine leukemia) | 1.0 | [7] |

| Meridianin E | Bromo-indole pyrimidine | L1210 (murine leukemia) | 0.8 | [11] |

| Nortopsentin A | Bis-indole | P388 (murine leukemia) | 7.6 | [2] |

| Nortopsentin C | Bis-indole | P388 (murine leukemia) | 1.7 | [2] |

| Bromotopsentin | Bis-indole | NSCLC-N6 (human lung) | 6.3 µg/mL | [13] |

| Deoxytopsentin | Bis-indole | NSCLC-N6 (human lung) | 6.3 µg/mL | [13] |

Signaling Pathway Inhibition by Meridianins (GSK-3β):

Glycogen synthase kinase-3β (GSK-3β) is a serine/threonine kinase that plays a crucial role in a variety of cellular processes, and its dysregulation is implicated in several diseases, including cancer and neurodegenerative disorders. Meridianins act as ATP-competitive inhibitors of GSK-3β, blocking its catalytic activity and modulating downstream signaling pathways.

Caption: Meridianins as Inhibitors of the GSK-3β Signaling Pathway.

Neuroprotective and Anti-inflammatory Properties

Several bromo-indole compounds have shown promise as therapeutic agents for neurodegenerative diseases and inflammatory conditions.

-

Flustramines and Cholinesterase Inhibition: Some flustramine derivatives have been found to inhibit acetylcholinesterase (AChE), an enzyme involved in the breakdown of the neurotransmitter acetylcholine. [4]AChE inhibitors are a mainstay in the symptomatic treatment of Alzheimer's disease.

-

Topsentins and Anti-inflammatory Action: Topsentins have been shown to possess anti-inflammatory properties, in part through their ability to suppress the expression of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory response. [1]

In the Researcher's Hands: Detailed Experimental Protocols

To facilitate further research in this area, this section provides detailed, step-by-step methodologies for the synthesis of representative bromo-indole compounds.

Protocol 1: Synthesis of Meridianin G via the Bredereck Protocol

This protocol outlines the synthesis of Meridianin G, a non-brominated member of the meridianin family, which serves as a good example of the Bredereck synthetic strategy.

Step 1: N-Tosylation of Indole

-